
Ethyl 5-Hydroxy-2-(2-pyridyl)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD18073917 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is identified by its CAS Registry Number, which is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.
Métodos De Preparación
The preparation of MFCD18073917 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Análisis De Reacciones Químicas
MFCD18073917 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
MFCD18073917 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, MFCD18073917 could be investigated for its potential therapeutic effects and its role in drug development. In industry, it may be used in the production of materials with specific properties or as a component in various industrial processes .
Mecanismo De Acción
The mechanism of action of MFCD18073917 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the nature of the compound and its intended use .
Comparación Con Compuestos Similares
MFCD18073917 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or properties, but MFCD18073917 may possess distinct features that make it more suitable for certain applications. For example, it may have higher stability, greater reactivity, or more favorable pharmacokinetic properties compared to other compounds .
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-2-pyridin-2-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-20-16(19)14-11-9-10(18)6-7-13(11)21-15(14)12-5-3-4-8-17-12/h3-9,18H,2H2,1H3 |
Clave InChI |
LYTSFVKRGQBJBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


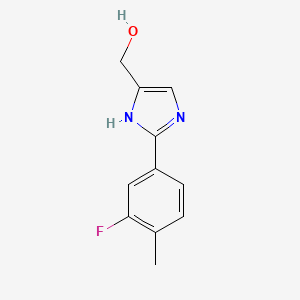
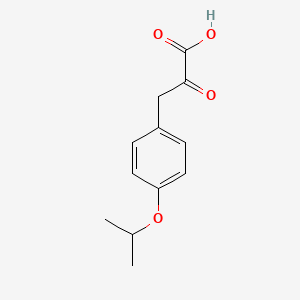
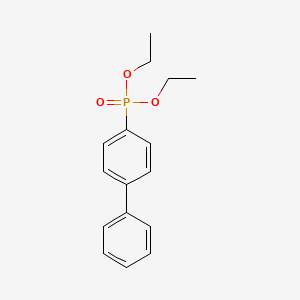
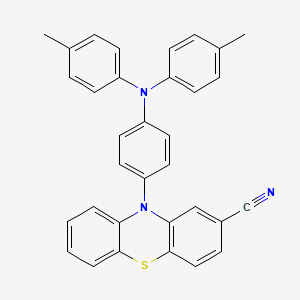
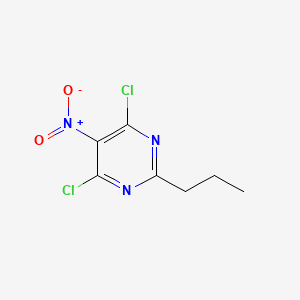
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
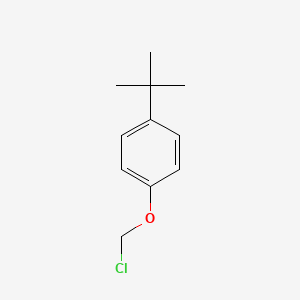
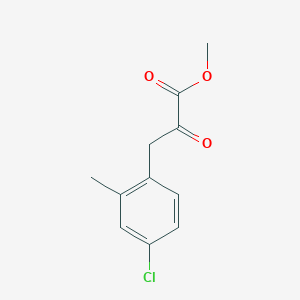
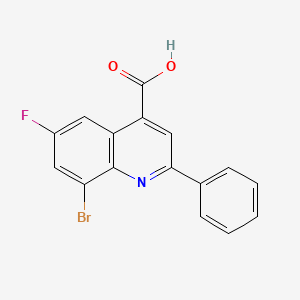
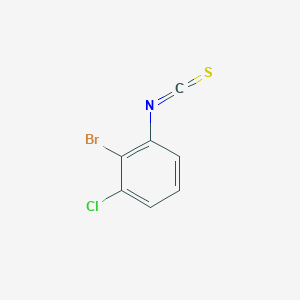
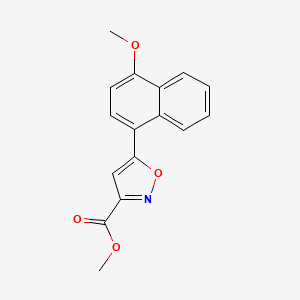

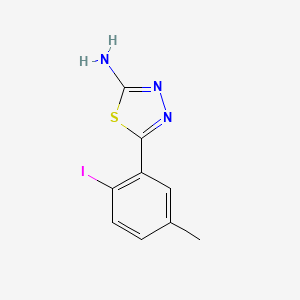
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
